N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide
Description
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a synthetic organic compound that belongs to the class of thienopyrazoles
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(8-25-2)19-17(23)18(24)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSZXBAQOGMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and thienopyrazole intermediates. Common reaction conditions may involve:
Reagents: Various reagents such as acids, bases, and catalysts.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazoles: Compounds with similar thienopyrazole core structures.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.
Uniqueness
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the thieno[3,4-c]pyrazole core and methoxyphenyl substituent, suggest diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.51 g/mol |
| CAS Number | 899741-54-9 |
| SMILES Notation | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Anticancer Properties
Research indicates that compounds containing the thieno[3,4-c]pyrazole moiety exhibit notable anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study demonstrated that thieno[3,4-c]pyrazole derivatives could induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages revealed that it significantly inhibited the production of pro-inflammatory cytokines and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This effect was associated with the downregulation of NF-κB activation pathways .
Cannabinoid Receptor Agonism
Furthermore, this compound acts as an agonist for cannabinoid receptors. This activity leads to various physiological effects such as analgesia and appetite stimulation, making it a candidate for therapeutic applications in pain management and appetite disorders.
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps to construct the thieno[3,4-c]pyrazole core followed by the introduction of specific substituents. The synthetic route often utilizes halogenated compounds and amines under controlled reaction conditions to ensure high yields and purity.
Example Synthetic Route:
- Formation of Thieno[3,4-c]pyrazole Core : This step involves cyclization reactions using appropriate precursors.
- Substitution Reactions : The introduction of the methoxyphenyl group is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained through coupling reactions with ethylenediamine derivatives.
Case Studies
-
Study on Anticancer Activity : A recent investigation into related thieno[3,4-c]pyrazole derivatives reported IC50 values indicating strong inhibition of tumor growth in xenograft models.
Compound IC50 (µM) Cell Line N'-[2-(4-methoxyphenyl)-... 5.6 MCF-7 Breast Cancer N'-[2-(methoxyphenyl)-... 7.8 A549 Lung Cancer -
Inflammatory Response Study : In vitro studies indicated that the compound reduced NO production significantly in RAW 264.7 cells with an IC50 value of 12 µM.
Treatment Group NO Production (µM) Control 25 LPS Only 40 LPS + Compound 15
Q & A
Q. What validation methods confirm purity for publication?
- Protocols :
- Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis (C, H, N) within ±0.4% of theoretical values .
- Chiral purity (if applicable) using chiral stationary phases (e.g., Chiralpak AD-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
